3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with sec-butoxymethyl, iodine, and trifluoropropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents to form the pyrazole core.
Introduction of the sec-Butoxymethyl Group: This can be achieved through alkylation reactions using sec-butyl halides in the presence of a base.
Attachment of the Trifluoropropyl Group: This step typically involves nucleophilic substitution reactions using trifluoropropyl halides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, advanced purification methods, and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butoxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products
Oxidation: sec-Butoxymethyl group oxidized to sec-butoxyacetic acid.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound can be explored for its biological activity. The trifluoropropyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoropropyl group, in particular, can enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
3-(sec-butoxymethyl)-4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with chlorine instead of iodine.
3-(sec-butoxymethyl)-4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with bromine instead of iodine.
3-(sec-butoxymethyl)-4-fluoro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with fluorine instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole makes it unique compared to its chloro, bromo, and fluoro analogs. Iodine is a larger atom and can participate in different types of chemical reactions, such as oxidative addition and reductive elimination, which are not as readily accessible with smaller halogens.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3IN2O/c1-3-8(2)18-7-10-9(15)6-17(16-10)5-4-11(12,13)14/h6,8H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWOCDXAKDHVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1I)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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